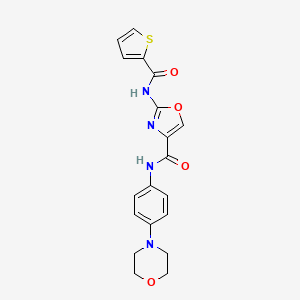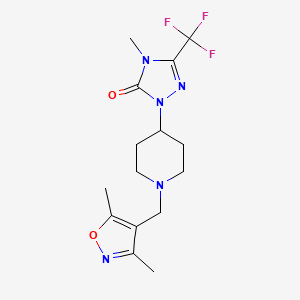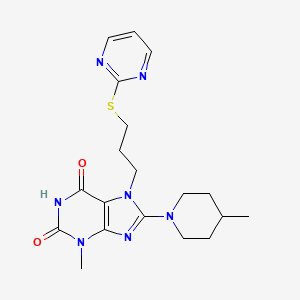![molecular formula C18H15FN4S B2748005 4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 1002414-46-1](/img/structure/B2748005.png)
4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H15FN4S and its molecular weight is 338.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine Scaffold: Synthetic and Medicinal Aspects
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, is recognized for its wide range of medicinal properties including anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies have highlighted its significance in medicinal chemistry, suggesting ample opportunities for developing drug-like candidates using this privileged scaffold. The versatility of the pyrazolo[1,5-a]pyrimidine framework underscores its utility in generating potential therapeutic agents for various disease targets (Cherukupalli et al., 2017).
Pharmacophore Design: P38α MAP Kinase Inhibition
Compounds with pyrimidine scaffolds have been highlighted for their role as selective inhibitors of p38 MAP kinase, a protein implicated in proinflammatory cytokine release. This review of literature on the design, synthesis, and activity of inhibitors with pyrimidine and imidazole scaffolds emphasizes the therapeutic potential of these compounds in treating inflammation and related diseases. The focus on achieving high binding selectivity and potency underscores the importance of the pyrimidine ring as a core element in designing effective kinase inhibitors (Scior et al., 2011).
Hybrid Catalysts in Synthesis: Pyranopyrimidines
The synthesis of pyranopyrimidine scaffolds, which are significant for their medicinal and pharmaceutical applications, highlights the role of hybrid catalysts in developing these structures. This review covers synthetic pathways employing organocatalysts, metal catalysts, and green solvents, among others, for creating diverse pyranopyrimidine derivatives. The focus on hybrid catalysts for synthesizing such scaffolds indicates the chemical versatility and potential pharmaceutical applications of compounds within this chemical domain (Parmar et al., 2023).
Quinazolines and Pyrimidines: Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives extends beyond medicinal chemistry into the field of optoelectronics. The incorporation of these structures into π-extended conjugated systems has shown significant promise for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. This underscores the broad applicability of pyrimidine-based compounds in developing advanced materials with specific electronic and luminescent properties (Lipunova et al., 2018).
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBMOUBEPOPFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
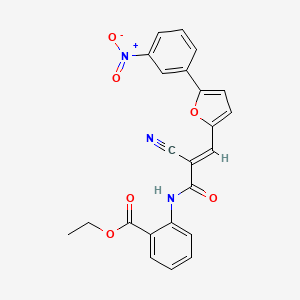
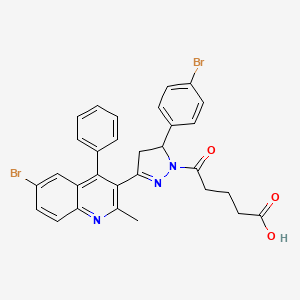


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)
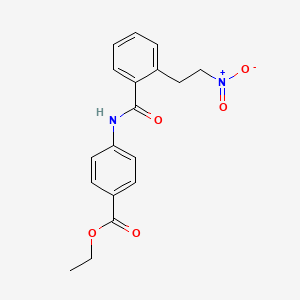
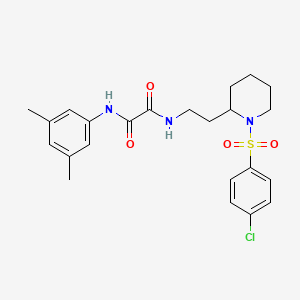

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)

